molecular formula C21H24N2O4S B2950023 (E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide CAS No. 1235678-33-7

(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide

Cat. No. B2950023
CAS RN: 1235678-33-7
M. Wt: 400.49
InChI Key: KDVSAXDUGQKAOH-NTCAYCPXSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, often through mimicking the substrate of the enzyme .

Future Directions

Future research on this compound could involve elucidating its biological activity, optimizing its structure for increased potency or selectivity, and investigating its pharmacokinetic properties .

properties

IUPAC Name

(E)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-20-10-13-23(14-11-20)21(25)16-18-6-8-19(9-7-18)22-28(26,27)15-12-17-4-2-1-3-5-17/h1-9,12,15,20,22,24H,10-11,13-14,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSAXDUGQKAOH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-phenylethenesulfonamide

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